molecular formula C15H12ClN5O2 B2855108 N-(4-chlorophenethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide CAS No. 1235223-47-8

N-(4-chlorophenethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B2855108
CAS No.: 1235223-47-8
M. Wt: 329.74
InChI Key: LVQRARFACHGDJS-UHFFFAOYSA-N
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Description

N-(4-chlorophenethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide is a useful research compound. Its molecular formula is C15H12ClN5O2 and its molecular weight is 329.74. The purity is usually 95%.
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Biological Activity

N-(4-chlorophenethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C16H15ClN4O
  • Molecular Weight: 314.77 g/mol

This compound features a 1,2,4-oxadiazole ring, which is known for its diverse biological activities. The presence of the pyrazine and chlorophenethyl groups contributes to its pharmacological profile.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:

  • Formation of the oxadiazole ring through cyclization reactions.
  • Introduction of the pyrazinyl and chlorophenethyl moieties via substitution reactions.
  • Purification and characterization using techniques such as NMR and mass spectrometry.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives, including this compound. These compounds have demonstrated significant cytotoxicity against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)0.65Induction of apoptosis via p53 pathway
U937 (Leukemia)0.75Cell cycle arrest at G0-G1 phase
HeLa (Cervical Cancer)2.41Disruption of DNA replication machinery

Studies indicate that these compounds can induce apoptosis through mechanisms involving caspase activation and upregulation of pro-apoptotic factors such as p53 .

Neurological Effects

In addition to anticancer activity, some derivatives of 1,2,4-oxadiazoles have shown promise in modulating metabotropic glutamate receptors (mGluR), which are implicated in various neurological disorders:

Compound Effect Study Reference
N-(4-(5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)-3-methylphenyl)picolinamideAnxiolytic and antipsychotic-like properties

These findings suggest that this compound may have therapeutic potential in treating anxiety and mood disorders by acting as a positive allosteric modulator of mGluR .

In Vivo Studies

Preliminary in vivo studies have been conducted to assess the efficacy and safety profile of this compound. For instance:

  • Study on Mice with Tumor Xenografts: Mice treated with this compound showed a significant reduction in tumor size compared to control groups.
  • Behavioral Tests in Rodents: In models of anxiety and depression, treated animals exhibited reduced anxiety-like behaviors in elevated plus maze tests.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN5O2/c16-11-3-1-10(2-4-11)5-6-19-14(22)15-20-13(21-23-15)12-9-17-7-8-18-12/h1-4,7-9H,5-6H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVQRARFACHGDJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C2=NC(=NO2)C3=NC=CN=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.